molecular formula C22H24N2O4 B8323086 1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate

1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate

Cat. No. B8323086
M. Wt: 380.4 g/mol
InChI Key: JBOQSIOIYUWNTE-UHFFFAOYSA-N
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Patent
US08420690B2

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxy-3-phenylpropyl)carbamate (10.0 g, 39.8 mmol), PPh3 (12.5 g, 47.8 mmol) and phthalimide (6.44 g, 43.8 mmol) in THF (125 mL) at RT was added DEAD (9.4 mL, 59.7 mmol) over 5 min. After 1 h at RT, the reaction solution was concentrated and purified on silica (hexanes/EtOAc, 2:1) to give the title compound as a white solid (12.6 g, 83%): LCMS (ES) m/z 381 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.44 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:38]1(=[O:48])[NH:42][C:41](=[O:43])[C:40]2=[CH:44][CH:45]=[CH:46][CH:47]=[C:39]12.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[O:43]=[C:41]1[C:40]2[C:39](=[CH:47][CH:46]=[CH:45][CH:44]=2)[C:38](=[O:48])[N:42]1[CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(CNC(OC(C)(C)C)=O)CC1=CC=CC=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
6.44 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
DEAD
Quantity
9.4 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica (hexanes/EtOAc, 2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(CNC(OC(C)(C)C)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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